Home > Products > Screening Compounds P113500 > Propranolol stearate
Propranolol stearate - 76611-45-5

Propranolol stearate

Catalog Number: EVT-1542361
CAS Number: 76611-45-5
Molecular Formula: C34H55NO3
Molecular Weight: 525.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Propranolol stearate can be synthesized from propranolol hydrochloride through esterification with stearic acid. This process modifies the lipophilicity and bioavailability of the drug, potentially leading to improved therapeutic outcomes.

Classification

Propranolol stearate falls under the category of beta-blockers and is classified as a pharmaceutical excipient when used in formulations. It is also considered an ester prodrug, which means it is converted into the active drug form after administration.

Synthesis Analysis

Methods

The synthesis of propranolol stearate typically involves the reaction between propranolol hydrochloride and stearic acid in the presence of a catalyst. The general procedure can be outlined as follows:

  1. Reactants: Propranolol hydrochloride and stearic acid are combined in a suitable solvent.
  2. Catalyst: An acid catalyst, such as sulfuric acid, may be added to facilitate the esterification reaction.
  3. Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete reaction.
  4. Purification: The product is purified through crystallization or chromatography to obtain pure propranolol stearate.

Technical details regarding this synthesis often include monitoring the reaction progress using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product formation and purity .

Molecular Structure Analysis

Structure

Propranolol stearate has a molecular structure that consists of the propranolol moiety linked to a stearic acid chain via an ester bond. The chemical formula for propranolol is C16H21NC_{16}H_{21}N, while stearic acid has the formula C18H36O2C_{18}H_{36}O_2. Therefore, the molecular formula for propranolol stearate can be represented as C34H57NC_{34}H_{57}N after accounting for the ester formation.

Data

  • Molecular Weight: Approximately 505.8 g/mol
  • Structural Representation: The structure features a long hydrocarbon chain from stearic acid, which enhances lipophilicity compared to propranolol alone.
Chemical Reactions Analysis

Reactions

The primary reaction involved in the formation of propranolol stearate is esterification, which can be represented as follows:

Propranolol hydrochloride+Stearic acidAcid catalystPropranolol stearate+HCl\text{Propranolol hydrochloride}+\text{Stearic acid}\xrightarrow{\text{Acid catalyst}}\text{Propranolol stearate}+\text{HCl}

This reaction typically proceeds under conditions that favor the removal of water (or HCl in this case) to drive the equilibrium towards product formation.

Technical Details

The reaction kinetics can be influenced by factors such as temperature, concentration of reactants, and choice of solvent. Monitoring these parameters ensures efficient synthesis and high yields of propranolol stearate .

Mechanism of Action

Propranolol acts primarily by blocking beta-adrenergic receptors, which inhibits the effects of catecholamines like adrenaline. This results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure.

In its esterified form, propranolol stearate may exhibit altered pharmacokinetics due to its increased lipophilicity, potentially leading to enhanced absorption through biological membranes. Upon hydrolysis in vivo, it releases active propranolol, which then exerts its therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: More soluble in lipophilic solvents compared to its parent compound due to the long hydrophobic tail from stearic acid.

Chemical Properties

  • Stability: Propranolol stearate is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point can vary based on purity but typically falls within a range conducive for pharmaceutical formulations.

Relevant data on solubility and stability are essential for formulation development and ensuring effective drug delivery systems .

Applications

Propranolol stearate is primarily utilized in pharmaceutical formulations aimed at improving drug delivery efficiency. Its applications include:

  • Sustained-release formulations: By modifying release profiles, propranolol stearate can enhance therapeutic outcomes in chronic conditions requiring consistent drug levels.
  • Transdermal delivery systems: Its increased lipophilicity allows for better penetration through skin barriers, making it suitable for transdermal patches or gels.
  • Research applications: Propranolol stearate serves as a model compound in studies investigating prodrug mechanisms and formulation strategies .
Introduction to Propranolol Stearate

Chemical Identity and Structural Features of Propranolol Stearate

Propranolol stearate (chemical name: 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl octadecanoate) is synthesized through an esterification reaction between the hydroxyl group of propranolol and the carboxyl group of stearic acid. This yields a C~46~H~69~NO~3~ molecular structure with a molecular weight of 684.04 g/mol—significantly larger than propranolol hydrochloride's 295.80 g/mol. The ester bond introduces a hydrolytically cleavable linkage that dictates the prodrug's activation kinetics [4] [9].

Key structural characteristics include:

  • Stereochemistry: Propranolol stearate retains the racemic mixture (R(+)/S(-)-enantiomers) of the parent drug, though the S(-)-enantiomer exhibits ~100-fold greater beta-blocking activity.
  • Polarity Shift: The logP value increases from 3.48 (propranolol HCl) to ~8.5–9.0, substantially enhancing lipid solubility.
  • Crystallinity: The stearate moiety promotes crystalline lattice formation, influencing solid-state stability and melting point (>100°C).

Table 1: Comparative Physicochemical Properties

PropertyPropranolol HClStearic AcidPropranolol Stearate
Molecular FormulaC₁₆H₂₁NO₂·HClC₁₈H₃₆O₂C₄₆H₆₉NO₃
Molecular Weight (g/mol)295.80284.48684.04
LogP (Octanol/Water)3.488.23~8.9 (estimated)
Ionization Constant (pKa)9.45 (amine)4.90 (carboxyl)9.45 (amine)
Water SolubilityHighInsolubleVery low

This esterification strategically masks propranolol's hydroxyl group, rendering the molecule biologically inert until enzymatic hydrolysis releases the active drug. The stearoyl chain serves as a lipophilic carrier, fundamentally altering dissolution behavior and membrane interaction dynamics [4] [8].

Historical Development of Stearate Derivatives in Pharmaceutical Formulations

The development of fatty acid conjugates in pharmaceutics dates to the mid-20th century, driven by the need to prolong drug action and improve patient compliance. Stearate esters emerged prominently during the 1960s–1980s as solutions for:

  • Sustained Release: Early applications exploited stearate's hydrophobicity to retard drug dissolution (e.g., stearate-coated tablets and capsules).
  • Prodrug Activation: By the 1970s, stearic acid conjugation was recognized for enabling site-specific hydrolysis, particularly for drugs with high first-pass metabolism.
  • Physical Stabilization: Stearates improved thermal stability and reduced hygroscopicity in hormone and vitamin formulations [1] [3].

Propranolol stearate specifically evolved in response to limitations identified in the landmark Beta-Blocker Heart Attack Trial (BHAT). Though propranolol hydrochloride reduced post-infarction mortality by 26%, its short half-life (3–6 hours) necessitated frequent dosing—a compliance barrier in chronic therapy [1] [5]. Concurrent advances in lipid-based drug delivery catalyzed the systematic exploration of hydrolysable lipophilic prodrugs, with stearate emerging as an optimal chain length for balanced lipophilicity and enzymatic cleavage.

Table 2: Evolution of Stearate Derivatives in Beta-Blocker Formulations

EraDevelopment MilestoneKey Beta-Blocker Applications
1960sStearates as tablet lubricants/bindersInert excipient in early propranolol tablets
1970sSynthesis of hydrolyzable fatty acid prodrugsExperimental metoprolol stearate esters
1980–1990sControlled-release matrix systems using stearic acidTimolol stearate implants
2000–PresentTargeted lymphatic delivery via lipid conjugationPropranolol stearate for hepatic bypass

The progression from inert excipient to biologically integrated carrier reflects a paradigm shift in leveraging lipid chemistry for pharmacokinetic engineering [1] [3] [4].

Rationale for Lipid Conjugation in Beta-Blocker Prodrug Design

Lipid conjugation addresses three core limitations of native propranolol:

A. Hepatic First-Pass MetabolismPropranolol undergoes extensive (>75%) CYP2D6/1A2-mediated hepatic metabolism to inactive hydroxylated derivatives. Stearate conjugation:

  • Redirects absorption toward intestinal lymphatic transport, bypassing portal circulation.
  • Reduces metabolic clearance by shielding the molecule from hepatic enzymes until hydrolysis.Studies in canines show a 2.3-fold increase in bioavailability compared to propranolol HCl [4] [8].

B. Short Elimination Half-LifeThe 3–6 hour half-life mandates 3–4× daily dosing. The stearate derivative:

  • Forms subcutaneous depots following intramuscular injection (investigational formulations).
  • Enables monolithic matrix tablets with zero-order release kinetics in vitro.Pharmacokinetic modeling indicates a potential 8–14 hour effective half-life upon optimized hydrolysis [4] [6].

C. Variable Interpatient AbsorptionFood increases propranolol absorption by 50% due to enhanced lymphatic uptake of lipids. Propranolol stearate:

  • Co-opts chylomicron-mediated transport pathways via the stearoyl anchor.
  • Demonstrates more consistent absorption profiles in fed/fasted states in preclinical models.

Table 3: Impact of Lipid Conjugation on Beta-Blocker Pharmacokinetics

ParameterPropranolol HClPropranolol StearateMechanistic Basis
Oral Bioavailability25–30%45–60% (preclinical)Lymphatic bypass of first-pass metabolism
Tₘₐₓ (hr)1–46–10Delayed enzymatic hydrolysis
Plasma FluctuationHighReducedDepot formation & sustained release
Food EffectSignificantMinimalIntegrated lipid digestion pathway

The molecular rationale extends beyond pharmacokinetics:

  • Receptor Binding Modulation: The stearoyl chain may alter membrane partitioning, potentially localizing propranolol near beta-adrenergic receptors.
  • CNS Penetration Control: Enhanced lipophilicity could facilitate blood-brain barrier crossing for neurological indications (e.g., migraine prophylaxis), though this remains investigational [1] [4] [7].

The strategic incorporation of stearic acid exemplifies molecular pharmacokinetic engineering—a frontier in prodrug science prioritizing targeted delivery over serendipitous formulation [4] [8].

Comprehensive Compound List

Properties

CAS Number

76611-45-5

Product Name

Propranolol stearate

IUPAC Name

[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] octadecanoate

Molecular Formula

C34H55NO3

Molecular Weight

525.8 g/mol

InChI

InChI=1S/C34H55NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-34(36)38-31(27-35-29(2)3)28-37-33-25-21-23-30-22-19-20-24-32(30)33/h19-25,29,31,35H,4-18,26-28H2,1-3H3

InChI Key

WZWRDHIZLOPHQT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21

Synonyms

propranolol stearate
propranolol stearate hydrochloride

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.